

Application Notes and Protocols for High-Throughput Screening of Mastl-IN-2

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Compound of Interest		
Compound Name:	Mastl-IN-2	
Cat. No.:	B12382882	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1] It plays a pivotal role by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[2] This phosphorylation event leads to the inhibition of the tumor suppressor protein phosphatase 2A (PP2A), ensuring the stable phosphorylation of mitotic substrates and proper cell cycle progression.[1][3] Dysregulation of MASTL has been implicated in various cancers, making it an attractive therapeutic target.[3] Mastl-IN-2 (also referred to as MKI-2) is a potent and selective inhibitor of MASTL kinase.[4][5] These application notes provide detailed protocols for utilizing Mastl-IN-2 in a high-throughput screening (HTS) assay to identify and characterize novel MASTL inhibitors.

Mechanism of Action of MASTL

MASTL is a key component of the Mastl-ENSA-PP2A signaling axis.[6] During mitosis, MASTL phosphorylates ENSA, which then binds to and inhibits the PP2A-B55 phosphatase complex. [1] This inhibition is crucial for maintaining the phosphorylated state of Cdk1 substrates, which is necessary for mitotic entry and progression.[7] Beyond its role in mitosis, MASTL has been



shown to regulate oncogenic signaling pathways, including the AKT/mTOR and Wnt/β-catenin pathways.[1][6]

Quantitative Data for MASTL Inhibitors

The following table summarizes the inhibitory potency of MastI-IN-2 and a related compound.

Compound	Target	Assay Type	IC50	Reference
Mastl-IN-2 (MKI- 2)	Recombinant MASTL	In vitro kinase assay	37.44 nM	[4][5]
Mastl-IN-2 (MKI- 2)	Cellular MASTL	Immunofluoresce nce (phospho- ENSA)	142.7 nM	[4][5]
MKI-1	MASTL	In vitro kinase assay	9.9 μΜ	[4]

Experimental Protocols

1. Primary High-Throughput Screening (HTS) Assay: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format and is based on the principle of detecting ADP production as a measure of kinase activity.

Materials:

- Recombinant human MASTL kinase
- ENSA protein or a suitable peptide substrate
- MastI-IN-2 (as a positive control)
- ATP
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)



- 384-well white, flat-bottom plates
- Acoustic liquid handler or multi-channel pipette
- Plate reader capable of luminescence detection

Protocol:

- Compound Plating: Prepare a compound library in DMSO. Using an acoustic liquid handler, dispense 20 nL of each compound into the wells of a 384-well plate. For control wells, dispense 20 nL of DMSO (negative control) or Mastl-IN-2 (positive control).
- Enzyme and Substrate Preparation: Prepare a solution of recombinant MASTL kinase and ENSA substrate in kinase buffer.
- Enzyme/Substrate Addition: Add 5 μL of the MASTL/ENSA solution to each well of the compound plate.
- Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
- Initiation of Kinase Reaction: Prepare an ATP solution in kinase buffer. Add 5 μL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for MASTL.
- Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
- ADP-Glo[™] Reagent Addition: Add 10 µL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubation: Incubate the plate for 40 minutes at room temperature.
- Kinase Detection Reagent Addition: Add 20 μL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.
- Incubation: Incubate the plate for 30 minutes at room temperature.



- Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the MASTL kinase activity.
- 2. Secondary Assay: Cellular Phospho-ENSA Immunofluorescence Assay

This cell-based assay validates the activity of hits from the primary screen by measuring the inhibition of MASTL in a cellular context.

Materials:

- Breast cancer cell line with high MASTL expression (e.g., MCF7)
- Cell culture medium and supplements
- Primary antibody against phospho-ENSA (Ser67)
- Fluorescently labeled secondary antibody
- Nuclear stain (e.g., DAPI)
- 384-well clear-bottom imaging plates
- High-content imaging system

Protocol:

- Cell Seeding: Seed MCF7 cells into 384-well imaging plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a dilution series of the hit compounds or Mastl-IN-2 for a predefined time (e.g., 14 hours).
- Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
- Immunostaining:
 - Block the cells with a suitable blocking buffer.



- Incubate with the primary anti-phospho-ENSA antibody.
- Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
- Imaging: Acquire images using a high-content imaging system.
- Image Analysis: Quantify the fluorescence intensity of phospho-ENSA in the nucleus of each cell. A decrease in fluorescence intensity indicates inhibition of cellular MASTL activity.

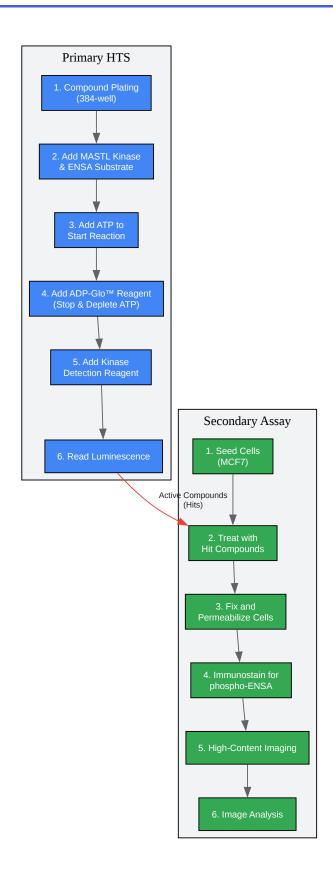
Visualizations



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Caption: MASTL Signaling Pathway and Point of Inhibition by Mastl-IN-2.





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Caption: High-Throughput Screening Workflow for MASTL Inhibitors.



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